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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource for understanding the preclinical toxicity profile of
ENMD-2076 in animal models. The information is presented in a question-and-answer format
to directly address potential issues and guide troubleshooting during experimental procedures.

Frequently Asked Questions (FAQSs)

Q1: What are the most common toxicities observed with ENMD-2076 in animal models?

Al: Based on preclinical studies, the most frequently reported toxicities associated with ENMD-
2076 administration in animal models include gastrointestinal issues, bone marrow
suppression, and liver function abnormalities.[1] In 28-day continuous oral dosing studies,
gastrointestinal toxicities were noted in both rats and dogs.[1]

Q2: Were there any species-specific toxicities reported for ENMD-20767

A2: Yes, some toxicities appeared to be specific to the animal model studied. In rats, in addition
to the common toxicities, researchers observed dental discoloration and breakage, as well as
abnormalities of the femoral growth plate.[1] The femoral growth plate changes are thought to
be related to the anti-angiogenic properties of ENMD-2076.[1]

Q3: What is the No-Observed-Adverse-Effect-Level (NOAEL) for ENMD-2076 in preclinical
studies?
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A3: In a 26-week oral toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL)
was established at 12 mg/kg/day. At higher doses of 24 mg/kg/day and above, central nervous
system (CNS) clinical signs such as decreased activity and uncoordinated gait were observed.

Q4: Has ENMD-2076 shown any cardiovascular or respiratory toxicity in animal models?

A4: Preclinical studies in telemeterized dogs did not reveal any cardiovascular or respiratory
system safety signals, suggesting a low risk of these specific toxicities.[1]

Q5: What doses of ENMD-2076 have been tolerated in mouse xenograft studies?

A5: In mouse xenograft models, daily oral doses of 100 mg/kg and 200 mg/kg have been
shown to be well-tolerated without obvious signs of toxicity, such as weight loss or morbidity.
However, a higher dose of 400 mg/kg/day (administered as 200 mg/kg twice daily) resulted in
weight loss and mortality.

Troubleshooting Guide
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Observed Issue in
Experiments

Potential Cause Related to
ENMD-2076

Recommended Actions &
Considerations

Unexpected animal morbidity

or significant weight loss.

The administered dose of
ENMD-2076 may be
exceeding the maximum
tolerated dose (MTD) in the
specific animal model and

strain.

- Review the dosing regimen.
In mice, daily doses of 100-
200 mg/kg are generally well-
tolerated in xenograft models,
while 400 mg/kg/day has been
associated with mortality. -
Monitor animals daily for
clinical signs of toxicity. -
Consider a dose de-escalation
study to establish the MTD in
your specific experimental

setup.

Diarrhea, vomiting, or other
signs of gastrointestinal

distress.

Gastrointestinal toxicities have
been reported in both rats and
dogs following 28-day
continuous oral dosing with
ENMD-2076.[1]

- Ensure proper hydration and
nutrition for the animals. -
Record the severity and
frequency of GI symptoms. -
Consider incorporating
supportive care measures as
advised by veterinary staff. - If
severe, a dose reduction or
temporary interruption of

treatment may be necessary.

Abnormalities in liver function

tests (e.g., elevated ALT, AST).

Liver function test
abnormalities were observed in
rats during 28-day toxicity
studies.[1]

- If feasible within the study
protocol, conduct baseline and
periodic liver function tests. - At
the terminal endpoint, collect
liver tissue for

histopathological analysis to
assess for any drug-induced

liver injury.

Decreased white blood cell

counts, particularly neutrophils.

Bone marrow suppression is a
known toxicity of ENMD-2076

in rats.[1]

- Perform complete blood
counts (CBCs) at baseline and

at selected time points during
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the study to monitor for
myelosuppression. - Be aware
of the potential for increased
susceptibility to infections in

treated animals.

Changes in gait, coordination,

or activity levels.

Central nervous system (CNS)
effects, including
uncoordinated gait and
decreased activity, were seen
in rats at doses of 24
mg/kg/day and higher in a 26-

week study.

- Carefully observe and
document any behavioral
changes in the animals. -
These findings may indicate
that the current dose is
exceeding the NOAEL for CNS
effects.

Quantitative Toxicity Data

Table 1: Summary of Key Toxicological Findings for ENMD-2076 in Animal Models
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Animal Model Study Duration

Dose Levels and
o Reference
Key Findings

Rat 28-Day

- Gastrointestinal

toxicities observed.-

Liver function test
abnormalities noted.- [
Bone marrow

suppression identified.

Rat 26-Week

- NOAEL: 12
mg/kg/day.- At = 24
mg/kg/day: Decreased
activity and
uncoordinated gait
(CNS effects).-
Mortality observed at

48 mg/kg/day.

Dog 28-Day

- Gastrointestinal
toxicities observed.-
No cardiovascular or
respiratory safety
signals detected in

telemeterized studies.

Mouse Xenograft Studies

- 100 mg/kg/day and
200 mg/kg/day: Well-
tolerated.- 400
mg/kg/day (200 mg/kg
BID): Associated with
weight loss and

mortality.

Experimental Protocols

1. Mouse Xenograft Efficacy and Tolerability Study

¢ Animal Model: Athymic nude mice.
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Tumor Implantation: Subcutaneous injection of cancer cells (e.g., HT-29 colorectal cancer
cells) into the flank.

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mms).

Dosing:

o Vehicle control (e.g., sterile water) administered orally by gavage dalily.

o ENMD-2076 administered orally by gavage daily at doses of 100 mg/kg and 200 mg/kg.

Monitoring:

o Tumor measurements performed twice weekly using calipers.

o Animal body weight recorded twice weekly.

o Daily monitoring for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

Duration: Typically 28 days or until a predetermined endpoint is reached.

. General Protocol for 28-Day Repeat-Dose Toxicology Study (Rat/Dog)

Animal Model: Sprague-Dawley rats or Beagle dogs.

Dosing: Daily oral administration of ENMD-2076 at multiple dose levels (e.g., low, mid, high)
and a vehicle control group.

In-life Observations:

o Daily clinical observations for signs of toxicity.

o Detailed physical examinations performed weekly.

o Body weight and food consumption measured weekly.

Clinical Pathology:
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o Hematology and clinical chemistry panels evaluated at baseline and at the end of the
study.

o Terminal Procedures:
o Gross necropsy of all animals.
o Organ weights recorded.
o Histopathological examination of a comprehensive list of tissues.

o Toxicokinetics: Blood samples collected at various time points to determine pharmacokinetic
parameters (Cmax, AUC).
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Caption: Dual inhibitory action of ENMD-2076 on angiogenesis and cell proliferation pathways.
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Caption: General workflow for a preclinical toxicology study of ENMD-2076.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1139454#enmd-2076-toxicity-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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